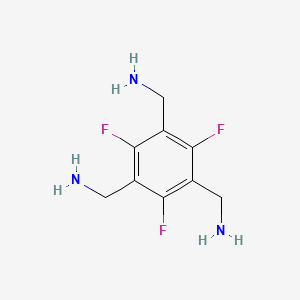
(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine involves the reaction of 2,4,6-trifluorobenzene with trimethanamine under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and application .
Chemical Reactions Analysis
(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine undergoes various chemical reactions, including:
Substitution Reactions: The trifluorobenzene ring can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro compounds or reduced to form amines with different oxidation states.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules, particularly in the formation of covalent organic frameworks (COFs).
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly those targeting specific biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with a focus on its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine involves its interaction with specific molecular targets and pathways. The trifluorobenzene ring and amine groups allow it to form strong interactions with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine can be compared with other similar compounds, such as:
(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanol: Similar structure but with hydroxyl groups instead of amine groups.
(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethylamine: Similar structure but with methyl groups instead of methanamine groups.
The uniqueness of this compound lies in its specific combination of trifluorobenzene and trimethanamine, which provides distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C9H12F3N3 |
|---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
[3,5-bis(aminomethyl)-2,4,6-trifluorophenyl]methanamine |
InChI |
InChI=1S/C9H12F3N3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h1-3,13-15H2 |
InChI Key |
AEMASZJQYBESBD-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)CN)F)CN)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


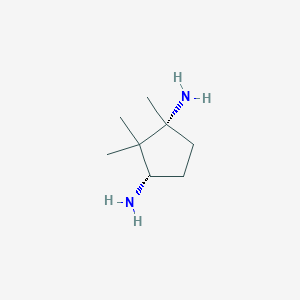
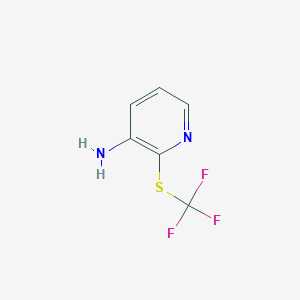
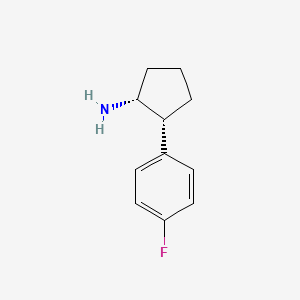
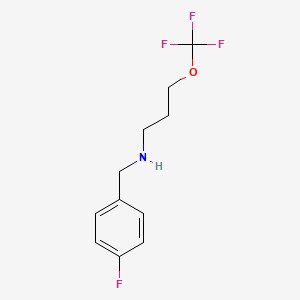
![4-Iodo-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11758075.png)

![[Ethyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11758091.png)
![6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11758104.png)
![Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate](/img/structure/B11758106.png)
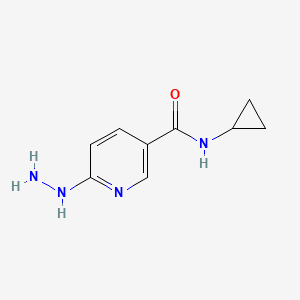
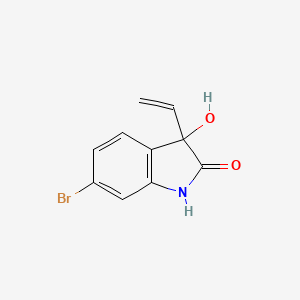
![N-methyl-N-{2-methyl-4-[(oxiran-2-yl)methoxy]phenyl}-2-[(oxiran-2-yl)methyl]oxiran-2-amine](/img/structure/B11758118.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11758124.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758126.png)
